(1R,2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid
Description
(1R,2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino-methyl substituent. The compound is structurally characterized by a strained cyclopropane ring, which confers unique conformational rigidity, and an Fmoc group that enhances solubility in organic solvents and facilitates peptide synthesis applications. These methods highlight the importance of stereochemical control in generating enantiopure cyclopropane scaffolds for biochemical applications.
Properties
IUPAC Name |
(1R,2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t12-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBGSJZQUDYLA-SJKOYZFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid, often referred to as Fmoc-cyclopropane amino acid, is a derivative of cyclopropane carboxylic acids. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The empirical formula of this compound is C21H21NO4, with a molecular weight of 353.39 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with a similar structure exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic development .
- Antitumor Properties : Some studies have indicated that cyclopropane derivatives can inhibit tumor growth in specific cancer cell lines, demonstrating their potential as anticancer agents .
- Neuroprotective Effects : Compounds with similar configurations have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases .
Antimicrobial Activity
A study on structurally related compounds demonstrated broad-spectrum antimicrobial activity. The derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations. For instance, a derivative with a similar fluorenylmethoxycarbonyl group exhibited an EC50 value of 50 nmol/L against P. falciparum, indicating potent antimalarial activity .
Antitumor Activity
In vitro studies have been conducted to evaluate the anticancer properties of cyclopropane derivatives. One notable study assessed the effects of these compounds on human tumor cell lines, revealing that several derivatives exhibited moderate to significant cytotoxicity against renal and breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Research focusing on neuroprotective properties has highlighted the potential of cyclopropane derivatives in protecting neuronal cells from oxidative stress. In models simulating neurodegenerative conditions, these compounds showed a reduction in cell death and improved neuronal survival rates .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a scaffold for the development of novel pharmaceuticals. Its ability to mimic natural amino acids makes it a candidate for designing inhibitors or modulators of biological pathways.
- Case Study : Research has demonstrated that derivatives of cyclopropane carboxylic acids can exhibit inhibitory activity against specific enzymes involved in disease pathways, such as histone deacetylases (HDACs), which are implicated in cancer progression .
Drug Design and Development
Due to its unique structural characteristics, this compound can be utilized in the synthesis of peptide-based drugs. The incorporation of non-proteinogenic amino acids into peptides can enhance their stability and bioactivity.
- Example : The synthesis of cyclic peptides incorporating this compound has shown improved binding affinities to target proteins compared to their linear counterparts, suggesting potential use in targeted therapy .
The compound has been investigated for its biological activities, including antimicrobial and antitumor properties. Its ability to interact with various biomolecules makes it a subject of interest for developing new therapeutic agents.
- Research Findings : Studies indicate that cyclopropane derivatives possess significant activity against bacterial strains and could serve as leads for antibiotic development .
Summary of Findings
The applications of (1R,2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid span several domains within scientific research:
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several Fmoc-protected cyclic amino acids. Key analogues include:
Key Differences :
- Substituent Variations: The methylene spacer between the Fmoc group and the cyclopropane in the target compound distinguishes it from simpler analogues like 1-((Fmoc)amino)cyclopropanecarboxylic acid ().
- Hybrid Structures : Piperidine-cyclopropane hybrids () exhibit enhanced steric bulk and altered solubility profiles compared to the target compound.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound, given limited toxicological data?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure .
- Storage : Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis or decomposition .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, as ecological toxicity data are unavailable .
Q. How is this compound synthesized, and what key functional groups influence its reactivity?
- Synthesis Methodology :
- Fmoc Protection Strategy : The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine during solid-phase peptide synthesis (SPPS). NovaSyn TGR resin and coupling reagents like HBTU/DIPEA are typical .
- Cyclopropane Ring Stability : The cyclopropane moiety is sensitive to strong acids/bases; use mild deprotection conditions (e.g., 20% piperidine in DMF) to retain stereochemical integrity .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Key Techniques :
- HPLC : Reverse-phase HPLC with UV detection (254 nm) to assess purity. Use C18 columns and gradients of acetonitrile/water with 0.1% TFA .
- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion for C₂₁H₂₃NO₄: 384.42 g/mol) .
- NMR : ¹H/¹³C NMR to validate stereochemistry, particularly the (1R,2S) cyclopropane configuration .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during cyclopropane ring formation?
- Methodological Considerations :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation .
- Catalytic Asymmetric Synthesis : Explore Rh(II)- or Cu(I)-catalyzed cyclopropanation reactions with diazo esters, monitoring enantiomeric excess (ee) via chiral HPLC .
- Troubleshooting : If racemization occurs during Fmoc deprotection, switch to shorter reaction times or lower temperatures (<0°C) .
Q. What strategies mitigate instability in aqueous or protic environments?
- Stability Challenges :
- Hydrolysis Risk : The ester and carbamate linkages are prone to hydrolysis at extremes of pH. Buffer systems should maintain pH 6–8 during biological assays .
- Solvent Compatibility : Use anhydrous DMF or DCM for SPPS; avoid water/methanol mixtures unless stabilized by lyophilization .
- Stabilization Techniques : Co-solvents like DMSO (10–20%) or cyclodextrin encapsulation can enhance aqueous solubility without degradation .
Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected analogs?
- Data Analysis Framework :
- Comparative Studies : Cross-reference SDS entries for structurally similar Fmoc compounds (e.g., acute toxicity varies by substituents; methyl vs. phenyl groups) .
- In Silico Predictors : Use tools like EPA’s TEST or Toxtree to estimate LD₅₀ values when experimental data are absent .
- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on HEK293 cells) before in vivo studies .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Scale-Up Considerations :
- Reaction Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to detect intermediates and optimize coupling efficiency .
- Purification : Transition from flash chromatography to preparative HPLC for >10 g batches. Consider crystallization screening for cost-effective purification .
- Thermal Control : Exothermic reactions (e.g., Fmoc deprotection) require jacketed reactors to prevent racemization at scale .
Q. How does the compound interact with biological membranes or protein targets?
- Interaction Studies :
- Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess passive diffusion. LogP values (predicted ~2.5) suggest moderate lipophilicity .
- Protein Binding : Conduct SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to targets like cyclophilins or proteases .
- Computational Modeling : MD simulations can predict binding modes of the cyclopropane-carboxylic acid moiety in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
